molecular formula C18H17N3O2S B4418421 3-amino-N-cyclopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-cyclopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4418421
M. Wt: 339.4 g/mol
InChI Key: JXCIUWGHPPIBOR-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, cyclopropyl, and methoxyphenyl groups.

  • Formation of Thieno[2,3-b]pyridine Core:

      Starting Materials: 2-aminopyridine and α-bromoacetophenone.

      Reaction Conditions: Cyclization under basic conditions (e.g., NaH or KOH) to form the thieno[2,3-b]pyridine scaffold.

  • Functionalization Steps:

      Amination: Introduction of the amino group at the 3-position using reagents like ammonia or primary amines.

      Cyclopropylation: Addition of the cyclopropyl group via cyclopropyl bromide under nucleophilic substitution conditions.

      Methoxyphenyl Group Introduction: Coupling of 4-methoxyphenyl group using Suzuki-Miyaura cross-coupling reaction with appropriate boronic acid and palladium catalyst.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro derivatives back to the amino group using reducing agents like hydrogen gas over palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thieno[2,3-b]pyridine core, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated thieno[2,3-b]pyridine derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Pathways: Modulates specific biological pathways, making it a candidate for drug development.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinases involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • 3-Amino-N-(2-cyanophenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
  • 3-Amino-N-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Uniqueness: The presence of the cyclopropyl group in 3-amino-N-cyclopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide distinguishes it from other similar compounds. This structural feature may confer unique biological activity and stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-amino-N-cyclopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-12-6-2-10(3-7-12)14-9-8-13-15(19)16(24-18(13)21-14)17(22)20-11-4-5-11/h2-3,6-9,11H,4-5,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCIUWGHPPIBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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